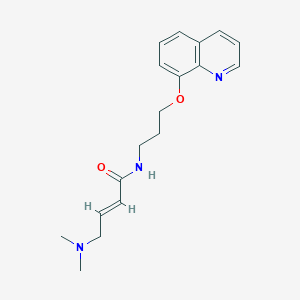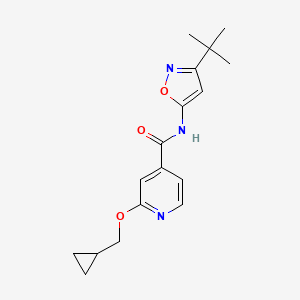
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide is a chemical compound that is commonly referred to as DMQX. It is a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Wirkmechanismus
DMQX acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the receptor's activity. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The NMDA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory formation. DMQX has been shown to inhibit the activity of the NMDA receptor in various brain regions, including the hippocampus and cortex. This inhibition can lead to a variety of biochemical and physiological effects, including impaired learning and memory, reduced synaptic plasticity, and altered neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMQX in scientific research is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its function in various physiological and pathological processes. However, one limitation of DMQX is its relatively low potency compared to other NMDA receptor antagonists such as ketamine and MK-801. This can make it more difficult to achieve complete inhibition of the receptor's activity in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DMQX and the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. DMQX could be used to investigate the potential therapeutic effects of targeting the NMDA receptor in these disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists that could be used in conjunction with DMQX to achieve more complete inhibition of the receptor's activity.
Synthesemethoden
DMQX can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with 3-bromopropylamine to form the intermediate compound 8-(3-aminopropyl)quinoline. This intermediate is then reacted with dimethylformamide dimethyl acetal and but-2-enoyl chloride to yield the final product DMQX.
Wissenschaftliche Forschungsanwendungen
DMQX has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)13-5-10-17(22)19-12-6-14-23-16-9-3-7-15-8-4-11-20-18(15)16/h3-5,7-11H,6,12-14H2,1-2H3,(H,19,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGAGQZXFUENAL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)


![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)



![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

